Home > Products > Screening Compounds P82380 > PR-104 metabolite M23
PR-104 metabolite M23 - 952144-70-6

PR-104 metabolite M23

Catalog Number: EVT-12919201
CAS Number: 952144-70-6
Molecular Formula: C14H21BrN4O7S
Molecular Weight: 469.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PR-104 metabolite M23 is a significant compound derived from the bioreductive prodrug PR-104. Initially developed as an anticancer agent, PR-104 is a phosphate ester of a nitrogen mustard, specifically 3,5-dinitrobenzamide. Upon administration, it undergoes metabolic conversion in the body, primarily through reductive processes in hypoxic tumor environments, leading to the formation of various metabolites, including M23. The characterization of M23 is crucial for understanding the pharmacokinetics and therapeutic efficacy of PR-104.

Source

PR-104 metabolite M23 originates from the metabolism of PR-104A, which is reduced by enzymes known as reductases. This transformation primarily occurs in tumor tissues where hypoxia is prevalent, allowing for selective activation of the prodrug into its cytotoxic forms. Studies have shown that PR-104 and its metabolites are excreted rapidly in animal models and humans, with significant differences observed in metabolic pathways across species .

Classification

PR-104 metabolite M23 can be classified as a bioreductive drug metabolite. It falls within the category of nitrogen mustards, which are known for their alkylating properties and use in cancer therapy. Metabolite M23 is specifically recognized for its role in the activation of PR-104A into cytotoxic agents that can target cancer cells effectively.

Synthesis Analysis

Methods

The synthesis of PR-104 metabolite M23 involves a reduction reaction where PR-104A is converted under hypoxic conditions. This process typically employs one-electron transfer mechanisms facilitated by reductases present in tumor cells. The synthesis can be summarized as follows:

  1. Starting Material: PR-104A.
  2. Conditions: Hypoxic environment to mimic tumor conditions.
  3. Catalysts: Reductases that catalyze the reduction process.

Technical Details

In laboratory settings, the synthesis has been achieved using various methods, including enzymatic reduction and chemical reduction techniques under controlled conditions to ensure specificity and yield of M23. The reaction conditions are crucial for optimizing the formation of the desired metabolite while minimizing by-products .

Molecular Structure Analysis

Structure

The molecular structure of PR-104 metabolite M23 includes a hydroxylamine functional group resulting from the reduction of the nitro groups present in PR-104A. The precise chemical formula and structural representation can be derived from spectral data obtained through techniques such as nuclear magnetic resonance and mass spectrometry.

Data

The molecular formula for PR-104 metabolite M23 is C11H14N4O6S, indicating its complex structure with multiple functional groups that contribute to its biological activity. Structural elucidation typically involves:

  • Nuclear Magnetic Resonance: To determine hydrogen and carbon environments.
  • Mass Spectrometry: To confirm molecular weight and fragmentation patterns.
Chemical Reactions Analysis

Reactions

PR-104 metabolite M23 undergoes several chemical reactions within biological systems:

  1. Reduction: Conversion from PR-104A to M23.
  2. Conjugation: Interaction with glutathione and other cellular nucleophiles.
  3. Dealkylation: Further metabolic transformations leading to additional metabolites.

Technical Details

The reduction reaction is facilitated by specific enzymes in hypoxic conditions, leading to the formation of hydroxylamine derivatives which are more reactive towards cellular targets . Subsequent reactions often involve conjugation pathways that enhance solubility and facilitate excretion.

Mechanism of Action

Process

The mechanism of action for PR-104 metabolite M23 involves its activation within tumor cells where it exerts cytotoxic effects through alkylation of DNA. This process leads to cross-linking of DNA strands, ultimately inducing apoptosis in cancer cells.

Data

Research indicates that the effectiveness of M23 as an anticancer agent is significantly influenced by its ability to accumulate in hypoxic regions of tumors, where it can be preferentially activated compared to normal tissues . The pharmacological activity is closely linked to its structural modifications during metabolism.

Physical and Chemical Properties Analysis

Physical Properties

PR-104 metabolite M23 exhibits several notable physical properties:

  • Appearance: Typically presented as a solid or crystalline compound.
  • Melting Point: Specific melting points have been reported around 72–75°C depending on purity and formulation.

Chemical Properties

Chemical properties include:

Relevant analyses often involve assessing stability under various pH conditions and temperatures to determine optimal storage conditions .

Applications

Scientific Uses

PR-104 metabolite M23 has significant applications in cancer research due to its potent cytotoxic effects against hypoxic tumor cells. It serves as a model compound for studying bioreductive drug mechanisms and developing new anticancer therapies that exploit tumor-specific metabolic pathways.

Properties

CAS Number

952144-70-6

Product Name

PR-104 metabolite M23

IUPAC Name

2-[4-amino-N-(2-bromoethyl)-2-(2-hydroxyethylcarbamoyl)-6-nitroanilino]ethyl methanesulfonate

Molecular Formula

C14H21BrN4O7S

Molecular Weight

469.31 g/mol

InChI

InChI=1S/C14H21BrN4O7S/c1-27(24,25)26-7-5-18(4-2-15)13-11(14(21)17-3-6-20)8-10(16)9-12(13)19(22)23/h8-9,20H,2-7,16H2,1H3,(H,17,21)

InChI Key

YQQYPWGYGLCPBO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.